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Compound of Interest

Compound Name: 1,2-Di-tert-butylbenzene

Cat. No.: B1330373

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-
di-tert-butylbenzene, an organic compound relevant in various research and development
applications. The following sections present detailed nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their
acquisition. This information is crucial for the unambiguous identification and characterization of
this compound.

Spectroscopic Data Summary

The structural elucidation of 1,2-di-tert-butylbenzene is achieved through a combination of
spectroscopic technigues. Each method provides unique insights into the molecular structure,
which, when combined, offer a complete picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

IH NMR Data

The 'H NMR spectrum provides information about the chemical environment and connectivity
of hydrogen atoms in the molecule.
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.35 Multiplet 2H Aromatic CH

7.15 Multiplet 2H Aromatic CH

1.35 Singlet 18H tert-butyl CHs

13C NMR Data

The 13C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm) Assighment

149.3 Aromatic C (quaternary)
125.6 Aromatic CH

124.8 Aromatic CH

35.1 tert-butyl C (quaternary)
31.0 tert-butyl CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Wavenumber (cm—?) Intensity Assignment
2965 Strong C-H stretch (aliphatic)
1465 Medium C-H bend (aliphatic)

C-H bend (aromatic, ortho-

740 Strong ) )
disubstituted)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification.

miz Relative Intensity (%) Assighment

190 25 [M]* (Molecular lon)

175 100 [M-CHs]*

57 30 [CaHo]* (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Sample Preparation and Acquisition

o Sample Preparation: A sample of 1,2-di-tert-butylbenzene (approximately 5-10 mg for *H
NMR and 20-50 mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated
solvent, typically chloroform-d (CDCIs), in a clean, dry 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0
ppm). The tube is capped and gently agitated to ensure complete dissolution.

¢ Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of
the solvent. The magnetic field homogeneity is optimized by shimming the spectrometer.

e 1H NMR Acquisition: A standard one-pulse sequence is used to acquire the *H NMR
spectrum. Key acquisition parameters include a spectral width of approximately 16 ppm, a
relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve
a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the 13C NMR
spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak
for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the
lower natural abundance and smaller magnetic moment of 13C, a larger number of scans
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(hundreds to thousands) and a longer relaxation delay may be required to obtain a spectrum
with an adequate signal-to-noise ratio.

» Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase
corrected, and baseline corrected to produce the final spectrum. Chemical shifts are
referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

e Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a
suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to ensure no residue from
previous samples remains. A background spectrum of the clean, empty ATR crystal is
collected.

o Sample Application: A small drop of liquid 1,2-di-tert-butylbenzene is placed directly onto
the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

e Spectrum Acquisition: The ATR accessory is placed in the sample compartment of the FT-IR
spectrometer. The spectrum is then acquired by co-adding a number of scans (e.g., 16-32) to
improve the signal-to-noise ratio. The spectrum is typically recorded over the mid-infrared
range (4000-400 cm™1).

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum. The ATR crystal is then
cleaned thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry

o Sample Introduction: A small amount of 1,2-di-tert-butylbenzene is introduced into the mass
spectrometer. For a volatile liquid, this can be done via a heated direct insertion probe or
through the injection port of a gas chromatograph (GC) coupled to the mass spectrometer.

« lonization: In the ion source, the sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV). This causes the molecules to ionize, primarily forming a
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molecular ion ([M]*) and various fragment ions.

o Mass Analysis: The positively charged ions are accelerated and guided into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based
on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected by an electron multiplier or a similar detector,
which generates a signal proportional to the abundance of each ion.

o Data Acquisition and Processing: The mass spectrum is generated by plotting the relative
intensity of the ions as a function of their m/z ratio. The instrument is calibrated using a
known standard.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 1,2-di-tert-
butylbenzene using the spectroscopic methods described.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 1,2-Di-tert-
butylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330373#spectroscopic-data-for-1-2-di-tert-
butylbenzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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